molecular formula C17H26N4O3 B2889320 1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide CAS No. 2034320-78-8

1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide

Cat. No.: B2889320
CAS No.: 2034320-78-8
M. Wt: 334.42
InChI Key: JLIOPPXERKEUGO-UHFFFAOYSA-N
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Description

1-acetyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.42. The purity is usually 95%.
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Scientific Research Applications

Cannabinoid Receptor Antagonists

Research into pyrazole derivatives, including biarylpyrazoles, has been pivotal in identifying potent, specific antagonists for the brain cannabinoid receptor (CB1). These compounds are studied for their ability to antagonize the harmful side effects of cannabinoids and cannabimimetic agents. Structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity include specific substituents on the pyrazole ring, indicating the critical role of the molecular architecture in receptor binding and activity. This research supports the development of pharmacological probes to study the cannabinoid receptor binding sites and potential therapeutic applications for conditions mediated by the CB1 receptor (Lan et al., 1999).

Molecular Interaction Studies

Further studies have examined the molecular interactions of cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 receptor. Conformational analyses and computational modeling have been employed to elucidate the binding mechanisms of these antagonists. These insights are crucial for the design of novel compounds with improved selectivity and potency for therapeutic purposes. The interaction studies underscore the significance of the pyrazole C3 substituent in conferring either neutral antagonist or inverse agonist activity, depending on receptor interactions (Shim et al., 2002).

Antimicrobial Activity

Research into pyrazole-1-carboxamides derivatives, including their N-acetyl derivatives, has revealed their potential antimicrobial activities. These studies involve synthesizing a series of compounds and evaluating their efficacy against various bacterial and fungal strains. The structural modifications leading to N-acetyl derivatives are part of broader efforts to identify new therapeutic agents with antimicrobial properties, highlighting the diverse biological activities associated with pyrazole derivatives (Sharshira & Hamada, 2011).

Alzheimer's Disease Research

The synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives have shown promise in Alzheimer's disease research. These compounds have been identified as potent and selective inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, two major therapeutic targets in Alzheimer's disease. The discovery of such compounds contributes to the development of multifunctional therapeutic approaches for treating neurodegenerative diseases (Umar et al., 2019).

Properties

IUPAC Name

1-acetyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-13(22)20-7-5-14(6-8-20)17(23)19-15-10-18-21(11-15)12-16-4-2-3-9-24-16/h10-11,14,16H,2-9,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOPPXERKEUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.